molecular formula C11H12N2O B161142 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol CAS No. 136497-56-8

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol

Cat. No.: B161142
CAS No.: 136497-56-8
M. Wt: 188.23 g/mol
InChI Key: MZDLUQWEQIAUKK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol is a heterocyclic compound with a molecular formula of C11H12N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol typically involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids or arylidene derivatives of Meldrum’s acid. The reaction is carried out under reflux conditions in an acetic acid medium . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired heterocyclic ring system .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways essential for bacterial survival, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazol-2-ol
  • 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazol-4-ol
  • Pyrido[1,2-a]benzimidazole derivatives

Uniqueness

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol is unique due to its specific structural configuration, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antibacterial agent .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-5-6-11-12-9-3-1-2-4-10(9)13(11)7-8/h1-4,8,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDLUQWEQIAUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3N2CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567951
Record name 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136497-56-8
Record name 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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